Home > Products > Screening Compounds P3046 > Fostamatinib (disodium hexahydrate)
Fostamatinib (disodium hexahydrate) -

Fostamatinib (disodium hexahydrate)

Catalog Number: EVT-15282022
CAS Number:
Molecular Formula: C23H36FN6Na2O15P
Molecular Weight: 732.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of fostamatinib involves several key steps, primarily focusing on the formation of the phosphate side chain and subsequent modifications. A notable synthetic route includes:

  1. Starting Materials: The synthesis begins with chloromethyl sulfurochloridate and potassium di-tert-butyl phosphate.
  2. Chlorination: Pyrimidine undergoes chlorination with phosphorus oxychloride at high temperatures, followed by regioselective monosubstitution with aminopyridine.
  3. Formation of Intermediates: The reaction yields intermediates that are further processed through heating in aqueous N-methyl-2-pyrrolidone to achieve high yields.
  4. Final Steps: The final product is obtained by reacting the DMF solvate of an intermediate with triethylamine in isopropanol, leading to a yield of approximately 92% for fostamatinib hexahydrate .
Molecular Structure Analysis

Fostamatinib has a complex molecular structure characterized by its chemical formula C23H26FN6O9PC_{23}H_{26}FN_{6}O_{9}P for the free acid form and C23H36FN6Na2O15PC_{23}H_{36}FN_{6}Na_{2}O_{15}P for the disodium salt hexahydrate. Key structural features include:

  • Molecular Weight: Average molecular weight is approximately 732.52 g/mol for the disodium salt.
  • IUPAC Name: The full IUPAC name is disodium hexahydrate [6-({5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)-2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate.
  • Structural Properties: The compound features multiple functional groups including fluorine and methoxy substituents, contributing to its biological activity .
Chemical Reactions Analysis

Fostamatinib undergoes hydrolysis in the gastrointestinal tract to convert into its active form R406. This process involves:

  1. Enzymatic Hydrolysis: Fostamatinib is hydrolyzed by intestinal alkaline phosphatase.
  2. Metabolic Pathways: R406 is further metabolized by cytochrome P450 enzymes (CYP3A4) and undergoes glucuronidation.
  3. Excretion: Approximately 80% of R406 is excreted in feces as glucuronide conjugates, while about 20% is eliminated via urine .
Mechanism of Action

Fostamatinib functions primarily through its active metabolite R406, which inhibits spleen tyrosine kinase. The mechanism involves:

  1. Binding Affinity: R406 binds reversibly to the ATP binding pocket of spleen tyrosine kinase with a high affinity (Ki = 30 nM).
  2. Inhibition Profile: It exhibits an IC50 value of approximately 41 nM for inhibiting kinase activity.
  3. Broader Effects: Beyond spleen tyrosine kinase inhibition, R406 also affects various other targets including adenosine receptors and several enzymes involved in metabolic pathways .
Physical and Chemical Properties Analysis

Fostamatinib exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is low at approximately 0.052 mg/mL.
  • LogP Value: Predicted logP values suggest moderate lipophilicity (around 2.78).
  • pKa Values: The strongest acidic pKa is approximately 1.46, while the strongest basic pKa is around 2.71.
  • Polar Surface Area: The polar surface area measures about 186.72 Ų, indicating potential interactions with biological membranes .
Applications

Fostamatinib has significant clinical applications:

  1. Chronic Immune Thrombocytopenia: Approved for treating this condition in patients unresponsive to other therapies.
  2. Potential Uses in Other Diseases: Ongoing research explores its efficacy in conditions like IgA nephropathy and acute respiratory distress syndrome related to COVID-19.
  3. Pharmacodynamics and Pharmacokinetics Studies: Extensive studies have confirmed its safety profile and therapeutic potential across various indications .
Introduction to Spleen Tyrosine Kinase (SYK) Inhibition in Autoimmune Therapeutics

SYK Signaling Pathways in Immune-Mediated Platelet Destruction

In chronic ITP, autoantibodies opsonize platelets, marking them for Fcγ receptor-mediated phagocytosis by macrophages in the spleen and liver. SYK is indispensable in this process:

  • FcγR Activation: Upon IgG binding to FcγR, immunoreceptor tyrosine-based activation motifs (ITAMs) are phosphorylated, recruiting SYK via its Src homology 2 (SH2) domains. SYK then phosphorylates downstream adaptors (e.g., SLP-76, BLNK), triggering actin reorganization and phagosome formation [1] [8].
  • BCR Cross-Talk: Autoantibody production involves B-cell activation, where SYK amplifies BCR signaling, promoting plasma cell differentiation and autoantibody secretion [10].
  • Complementary Pathways: SYK integrates signals from complement receptors (e.g., CR3) and toll-like receptors (TLRs), exacerbating inflammatory cytokine release (e.g., TNF-α, IL-6) that further enhances platelet clearance [3].

Table 1: Key Molecular Targets in SYK-Mediated Platelet Destruction

TargetFunction in ITPEffect of SYK Inhibition
FcγR (I, IIA, IIIA)Opsonized platelet phagocytosisBlocked phagosome formation
BCRAutoantibody productionReduced autoantibody titers
Integrin αIIbβ3Platelet activation/aggregationUnaffected (reduces bleeding risk)
NLRP3 InflammasomePro-inflammatory cytokine releaseSuppressed IL-1β, IL-18 secretion

Preclinical evidence highlights SYK's role: In murine ITP models, fostamatinib's active metabolite (R406) reduced platelet clearance by >60% by inhibiting macrophage FcγR signaling without impairing hemostatic platelet function [4] [8].

Rationale for SYK Inhibition in Chronic Immune Thrombocytopenia (ITP)

Chronic ITP management has historically relied on corticosteroids, IVIG, or splenectomy, which exhibit variable efficacy and significant limitations:

  • Corticosteroids: 30-50% of patients relapse upon tapering.
  • TPO Receptor Agonists: 20-30% non-response rate; thrombosis risk [9].
  • Rituximab: Sustained response in <40% at 1 year [6].

SYK inhibition addresses unmet needs through:

  • Pathogenesis Alignment: Directly interrupts FcγR-mediated platelet destruction, the core mechanism in ITP [1] [9].
  • Refractory ITP Management: In phase III trials (FIT-1/FIT-2), fostamatinib achieved stable platelet responses (≥50,000/μL for ≥4 of 6 visits in weeks 14–24) in 18% of refractory ITP patients versus 0% on placebo. Overall responses (≥50,000/μL once by week 24) reached 43% versus 14% with placebo [9].
  • Bleeding Reduction: Patients on fostamatinib had 29% bleeding incidence versus 37% with placebo, correlating with rapid platelet rises (median time: 15 days) [9].
  • Thrombosis Mitigation: Unlike thrombopoietin mimetics, fostamatinib suppresses NETosis and platelet activation in sickle cell models, suggesting utility in high-thrombotic-risk ITP patients [4] [5].

Table 2: Clinical Response to SYK Inhibition in ITP (Pooled FIT-1/FIT-2 Data)

Response MetricFostamatinib (n=101)Placebo (n=49)p-value
Stable Response*18%0%<0.001
Overall Response†43%14%<0.001
Median Time to Response15 daysN/A
Bleeding Events29%37%0.03

*Stable response: Platelets ≥50,000/μL for ≥4 of 6 visits (weeks 14–24).†Overall response: Platelets ≥50,000/μL at least once by week 24 [9].

Historical Development of SYK Inhibitors in Hematologic Disorders

The SYK inhibitor pipeline emerged from insights into kinase biology in the 1990s:

  • Early Discovery (1990–2005): SYK was cloned in 1991. Studies in SYK-deficient mice confirmed its role in FcγR signaling, inspiring small-molecule screening [3].
  • Fostamatinib Prodrug Design: To overcome R406’s poor solubility, fostamatinib was developed as a disodium hexahydrate prodrug. Gut alkaline phosphatase cleaves it to R406, yielding 55% bioavailability [6] [7].
  • Rheumatoid Arthritis (RA) Trials: Phase II trials (NCT00326339) showed fostamatinib’s efficacy in RA (ACR20: 65–72% at 100–150 mg BID), but phase III (OSKIRA) revealed inferiority to biologics and hypertension concerns, halting RA development [6].
  • ITP Pivotal Shift: Mechanistic reassessment highlighted SYK’s role in platelet phagocytosis. A 2009 pilot study (NCT00706342) showed 12/16 refractory ITP patients responded to fostamatinib, prompting phase III trials [8] [9].
  • Expansion to Other Disorders:
  • Autoimmune Hemolytic Anemia (AIHA): Phase II trials demonstrated hemoglobin responses (>10 g/dL) in 43% of warm AIHA patients [3] [7].
  • COVID-19 ARDS: Fostamatinib suppressed neutrophil extracellular traps (NETs) in plasma, reducing thrombo-inflammation (phase II completed) [4] [3].
  • Sickle Cell Disease: Phase I trials (NCT05904093) target SYK-driven vaso-occlusion via NETosis inhibition [4].

Properties

Product Name

Fostamatinib (disodium hexahydrate)

IUPAC Name

disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate

Molecular Formula

C23H36FN6Na2O15P

Molecular Weight

732.5 g/mol

InChI

InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2

InChI Key

ZQGJCHHKJNSPMS-UHFFFAOYSA-L

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.